2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c1-12-10-15(28-13(2)26-20-17(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)16-7-5-14(23)11-18(16)24/h3-11H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWSHANUTZGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide typically involves the condensation of specific aromatic amines and acids under controlled conditions. The reaction usually requires the use of catalysts and solvents to facilitate the formation of the final product. Purification steps, such as recrystallization or chromatography, are necessary to isolate the pure compound.
Industrial production methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters and using continuous flow reactors. This ensures higher yields and purity while reducing production costs. The process may also involve advanced techniques such as microwave-assisted synthesis to enhance reaction rates.
Chemical Reactions Analysis
Types of reactions it undergoes: 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used: Typical reagents include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions often require specific temperatures, pH levels, and solvents to proceed efficiently.
Major products formed from these reactions: The oxidation reactions may yield quinone derivatives, while reduction reactions produce various amine derivatives. Substitution reactions can introduce different functional groups, altering the compound's properties and reactivity.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a dichlorobenzamide moiety linked to a pyrido-pyrimidine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, often employing methods such as palladium-catalyzed direct alkenylation through C–H activation to enhance yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors are also utilized for large-scale production.
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide show efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin in some cases. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the pyrido-pyrimidine core enhance its anticancer efficacy .
Enzyme Inhibition
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of dihydrofolate reductase, a critical enzyme in the folate synthesis pathway, which is vital for DNA synthesis in rapidly dividing cells . This inhibition can be leveraged for developing treatments against certain types of cancer.
Material Science Applications
Beyond biological applications, compounds similar to 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide have potential uses in material science due to their unique chemical properties. Their ability to form stable complexes with metal ions can be explored for applications in catalysis and sensor technology.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives found that certain modifications led to enhanced antibacterial activity compared to traditional antibiotics. The derivatives were tested using the disc diffusion method against multiple bacterial strains, revealing promising results with MIC values significantly lower than those of standard treatments .
Case Study 2: Cytotoxicity in Cancer Research
In another investigation focused on the cytotoxic effects of related compounds on cancer cell lines, several derivatives were synthesized and tested. The results indicated that specific structural features contributed to increased cytotoxicity, making these compounds potential candidates for further development into anticancer agents .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes, disrupt cell signaling pathways, or modulate receptor functions. The exact mechanism depends on its structural features and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamide Derivatives
2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide
- Structural Differences : This compound replaces the 4-chloro substituent with a nitro group at the 5-position of the benzamide ring.
- Molecular Weight : 449.8 g/mol (vs. ~454 g/mol for the dichloro compound, estimated based on formula).
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
- Structural Differences : The 2,4-dichloro substituents are replaced with a single trifluoromethyl group at the 3-position.
- Impact on Properties : The trifluoromethyl group increases lipophilicity, which may improve membrane permeability but could alter target selectivity .
Table 1: Comparison of Substituted Benzamides
| Compound Name | Substituents on Benzamide | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide | 2-Cl, 4-Cl | ~454 (estimated) | Dichlorophenyl, pyridopyrimidinone |
| 2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide | 2-Cl, 5-NO2 | 449.8 | Nitro, pyridopyrimidinone |
| N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide | 3-CF3 | ~437 (estimated) | Trifluoromethyl, pyridopyrimidinone |
Pyridopyrimidinone-Based Kinase Inhibitors
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structural Differences : Incorporates a chromen-4-one moiety and fluorophenyl groups instead of the dichlorophenylbenzamide.
- Functional Impact: The chromenone system may enhance π-stacking interactions with kinase ATP-binding pockets, while fluorination improves metabolic stability .
(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide
- Structural Differences: Retains the dichlorobenzamide group but replaces the pyridopyrimidinone core with a pyrimidine-pyridine hybrid.
- Biological Relevance : This compound is an EGFR inhibitor with demonstrated activity against the T790M resistance mutation, highlighting the importance of chlorine substituents in target engagement .
Table 2: Kinase Inhibitor Comparison
| Compound Name | Core Structure | Target | Key Modifications |
|---|---|---|---|
| 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide | Pyrido[2,3-d]pyrimidinone | Undisclosed (inferred kinase) | Dichlorophenyl, methyl groups |
| (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide | Pyrimidine-pyridine | EGFR T790M | Hydroxypropan-2-ylamino |
Research Findings and Implications
- Bioactivity: Dichloro-substituted benzamides (e.g., ) often exhibit enhanced kinase inhibition due to halogen bonding with target residues. The methyl group on the pyridopyrimidinone may reduce steric hindrance, improving binding .
- Limitations : Data gaps exist for the target compound’s solubility, IC50 values, and in vivo efficacy, which are critical for benchmarking against established analogs like the EGFR inhibitors in .
Biological Activity
The compound 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties:
- Molecular Weight: 392.28 g/mol
- Melting Point: Not specified in available literature
- Solubility: Soluble in organic solvents but limited solubility in water
Antimicrobial Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines often exhibit significant antimicrobial properties. A study evaluating various analogs found that compounds with similar structures displayed moderate to high antibacterial activity against several strains of bacteria and fungi.
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 6a | Staphylococcus aureus | 20 |
| 6b | Escherichia coli | 15 |
| 5a | Candida albicans | 18 |
The above table summarizes the inhibition zones observed for select compounds tested against various microbial strains. The results suggest that modifications to the phenyl ring and the presence of electron-donating groups significantly influence antimicrobial efficacy .
Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties. Studies have shown that compounds with pyrido[2,3-d]pyrimidine frameworks can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.
A notable study reported that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.6 |
| MCF-7 | 3.2 |
| A549 | 7.8 |
These findings highlight the potential of this class of compounds as lead structures for developing new anticancer agents .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cells. For instance, some studies suggest that they may inhibit key enzymes involved in nucleic acid synthesis or interfere with signaling pathways critical for cell survival and proliferation .
Case Studies
-
Study on Antimicrobial Efficacy:
A comprehensive investigation into the antimicrobial activity of pyrido[2,3-d]pyrimidine derivatives demonstrated that structural modifications significantly enhance efficacy. The study compared various substituents on the phenyl ring and their corresponding antimicrobial activity against gram-positive and gram-negative bacteria. -
Anticancer Screening:
Another study focused on assessing the cytotoxic properties of these compounds against a panel of cancer cell lines. Results indicated a correlation between structural complexity and biological activity, suggesting that further optimization could yield more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
